Cas no 5685-72-3 (3-Amino-5-chloro-1H-indazole)

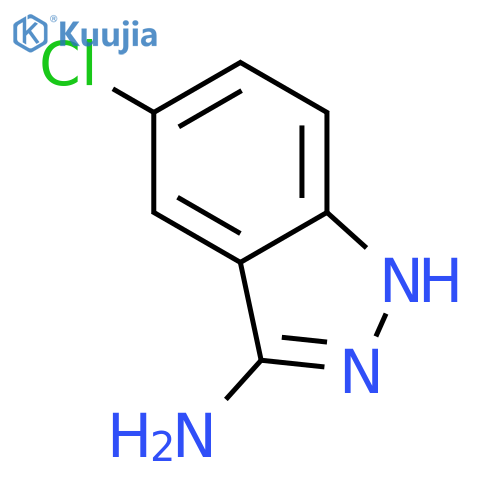

3-Amino-5-chloro-1H-indazole structure

商品名:3-Amino-5-chloro-1H-indazole

3-Amino-5-chloro-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-chloro-1H-indazole

- 1H-Indazol-3-amine, 5-chloro-

- 5-chloro-1H-indazol-3-amine

- 5-CHLORO-1H-INDAZOL-3-YLAMINE

- 3-AMINO-5-CHLOROINDAZOLE

- 5-Chloro-2h-indazol-3-ylamine

- QCSQTZOPSNFNNX-UHFFFAOYSA-N

- RP23048

- AB41916

- 3-Amino-5-chloro-1H-indazole, AldrichCPR

- ST24041759

- J-511643

- MFCD07385612

- FT-0714660

- 5685-72-3

- CS-0085350

- DTXSID60615452

- G10111

- AKOS005264910

- SCHEMBL482445

- Z1198173226

- EN300-6772775

- DB-072204

-

- MDL: MFCD07385612

- インチ: 1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)

- InChIKey: QCSQTZOPSNFNNX-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C(N([H])[H])=NN2[H]

計算された属性

- せいみつぶんしりょう: 167.02500

- どういたいしつりょう: 167.0250249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 54.70000

- LogP: 2.37970

3-Amino-5-chloro-1H-indazole セキュリティ情報

3-Amino-5-chloro-1H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Amino-5-chloro-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM149914-1g |

5-chloro-1H-indazol-3-amine |

5685-72-3 | 98% | 1g |

$*** | 2023-03-31 | |

| Chemenu | CM149914-5g |

5-chloro-1H-indazol-3-amine |

5685-72-3 | 98% | 5g |

$*** | 2023-03-31 | |

| Alichem | A269002520-5g |

3-Amino-5-chloro-1H-indazole |

5685-72-3 | 98% | 5g |

$248.40 | 2023-09-01 | |

| TRC | A604043-5g |

3-Amino-5-chloro-1H-indazole |

5685-72-3 | 5g |

$ 379.00 | 2023-04-19 | ||

| Enamine | EN300-6772775-0.5g |

5-chloro-1H-indazol-3-amine |

5685-72-3 | 95% | 0.5g |

$55.0 | 2023-07-07 | |

| Enamine | EN300-6772775-10.0g |

5-chloro-1H-indazol-3-amine |

5685-72-3 | 95% | 10.0g |

$360.0 | 2023-07-07 | |

| TRC | A604043-100mg |

3-Amino-5-chloro-1h-indazole |

5685-72-3 | 100mg |

$ 60.00 | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH344-50mg |

3-Amino-5-chloro-1H-indazole |

5685-72-3 | 98% | 50mg |

78.0CNY | 2021-07-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A846709-1g |

3-Amino-5-chloro-1H-indazole |

5685-72-3 | 98% | 1g |

433.80 | 2021-05-17 | |

| TRC | A604043-500mg |

3-Amino-5-chloro-1H-indazole |

5685-72-3 | 500mg |

$ 110.00 | 2023-04-19 |

3-Amino-5-chloro-1H-indazole 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

5685-72-3 (3-Amino-5-chloro-1H-indazole) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5685-72-3)3-Amino-5-chloro-1H-indazole

清らかである:99%/99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g/100.0g

価格 ($):207.0/346.0/693.0/1108.0/1801.0

atkchemica

(CAS:5685-72-3)3-Amino-5-chloro-1H-indazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ